molecular formula C10H11NO2 B3374874 N-ethyl-4-formylbenzamide CAS No. 104478-16-2

N-ethyl-4-formylbenzamide

Cat. No.: B3374874
CAS No.: 104478-16-2
M. Wt: 177.2 g/mol
InChI Key: IVFFMMNZTKCXEE-UHFFFAOYSA-N
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Description

N-ethyl-4-formylbenzamide is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is a derivative of benzamide, featuring an ethyl group attached to the nitrogen atom and a formyl group attached to the benzene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-4-formylbenzamide can be synthesized through the oxidative cleavage of N-acylamino acids. One common method involves the use of hippuric acid as a starting material. The reaction is carried out in the presence of copper(II) sulfate pentahydrate and silver(I) nitrate as catalysts, with ammonium persulfate as the oxidizing agent. The reaction mixture is heated to 40°C and stirred continuously until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar oxidative cleavage reactions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-formylbenzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The ethyl group attached to the nitrogen can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-ethyl-4-carboxybenzamide.

    Reduction: N-ethyl-4-hydroxymethylbenzamide.

    Substitution: Various N-alkyl or N-aryl-4-formylbenzamides.

Scientific Research Applications

N-ethyl-4-formylbenzamide is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-ethylbenzamide: Lacks the formyl group, making it less reactive.

    4-formylbenzamide: Lacks the ethyl group, affecting its binding properties.

Uniqueness

N-ethyl-4-formylbenzamide is unique due to the presence of both the ethyl and formyl groups, which confer distinct chemical reactivity and binding characteristics. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-ethyl-4-formylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-11-10(13)9-5-3-8(7-12)4-6-9/h3-7H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFFMMNZTKCXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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